2-aminoquinolin-4-ol
Description
2-aminoquinolin-4-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Quinolinol, 2-amino- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
It’s known that quinoline-based compounds have been widely studied as potential pharmacological agents in different areas .
Mode of Action
They can also depress respiration and cause diplopia, dizziness, and nausea .
Biochemical Pathways
It’s known that quinoline-based compounds can affect multiple biochemical pathways, including the pi3k/akt/mtor signaling pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It’s known that the compound has a molecular weight of 160173 Da, which could influence its bioavailability .
Result of Action
It’s known that quinoline-based compounds can have various effects, including antimalarial, antimicrobial, and anticancer activities .
Action Environment
It’s known that the compound has a boiling point of 2941±400 °C at 760 mmHg, which could influence its stability .
Properties
IUPAC Name |
2-amino-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-5-8(12)6-3-1-2-4-7(6)11-9/h1-5H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUCIXHBVVATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068409 | |
Record name | 4-Quinolinol, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42712-64-1 | |
Record name | 2-Amino-4-hydroxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42712-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinol, 2-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042712641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Quinolinol, 2-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Quinolinol, 2-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9068409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-aminoquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key chemical reactions 2-Aminoquinolin-4(1H)-one can undergo?
A1: 2-Aminoquinolin-4(1H)-one displays interesting reactivity in both Mannich and retro-Mannich reactions []. It acts as a nucleophile at both the C3 carbon and N2 nitrogen positions. In the presence of secondary amines and paraformaldehyde, it undergoes Mannich reactions to form expected products, accompanied by 3,3'-methylenebis(2-aminoquinolin-4(1H)-one) and sometimes pyrimido[4,5-b]quinolin-5-one derivatives. Interestingly, the Mannich products are thermally unstable and undergo retro-Mannich reactions, potentially forming reactive methylene species. This property allows for further reactions with nucleophiles like indoles and thiophenols, leading to the formation of various conjugates. []
Q2: How is 2-Aminoquinolin-4(1H)-one typically synthesized?
A2: One common synthesis route involves the reaction of ethyl cyanoacetate with N-alkylarylamine salts []. This reaction leads to the formation of 1-alkyl-2-aminoquinolin-4(1H)-ones. Further modifications of these compounds, such as alkylation, can be achieved to yield derivatives with varying properties. []
Q3: What are the spectroscopic characteristics of 2-Aminoquinolin-4(1H)-one and its derivatives?
A3: The ultraviolet-visible (UV-Vis) spectra of 2-Aminoquinolin-4(1H)-one and its derivatives, including imidazoquinoline analogues, have been studied to understand their electronic structures []. These spectroscopic data provide insights into the compound's light absorption properties and can be valuable for analytical characterization.
Q4: What research has been conducted on the nitration of 2-aminoquinolin-4-ol?
A4: Studies have explored various nitration methods for this compound using different nitration agents and reaction conditions []. The goal of this research is to understand the reactivity of the compound towards nitration and to analyze the structures of the resulting nitro-derivatives. This information can be crucial for developing new synthetic strategies and understanding the potential applications of these nitro-derivatives.
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